L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine
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Overview
Description
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: histidine, serine, cysteine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The histidine residues can participate in substitution reactions due to the imidazole side chain, which can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Imidazole or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from disulfide bond cleavage.
Substitution: Modified histidine residues with various substituents.
Scientific Research Applications
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in enzymatic reactions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing enzymatic activity and protein function. The cysteine residue can form disulfide bonds, contributing to the structural integrity of proteins. The serine and asparagine residues can participate in hydrogen bonding and other interactions, affecting the peptide’s overall stability and function.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-histidyl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.
L-Histidyl-L-serine: A simpler peptide with fewer amino acids, used in similar research applications.
L-Histidyl-L-tyrosine: Contains histidine and tyrosine, used in studies of peptide interactions and functions.
Uniqueness
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two histidine residues allows for unique metal-binding capabilities, while the cysteine residue enables disulfide bond formation, contributing to the peptide’s structural stability.
Properties
CAS No. |
915774-95-7 |
---|---|
Molecular Formula |
C22H32N10O8S |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H32N10O8S/c23-12(1-10-4-25-8-27-10)18(35)29-13(2-11-5-26-9-28-11)19(36)31-15(6-33)20(37)32-16(7-41)21(38)30-14(22(39)40)3-17(24)34/h4-5,8-9,12-16,33,41H,1-3,6-7,23H2,(H2,24,34)(H,25,27)(H,26,28)(H,29,35)(H,30,38)(H,31,36)(H,32,37)(H,39,40)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
MYVVINZWAPBUSQ-QXKUPLGCSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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